molecular formula C6H11ClO B12611329 7-Oxabicyclo[4.1.0]heptane-hydrogen chloride CAS No. 874108-17-5

7-Oxabicyclo[4.1.0]heptane-hydrogen chloride

Cat. No.: B12611329
CAS No.: 874108-17-5
M. Wt: 134.60 g/mol
InChI Key: GHSDWAZVIBSVON-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptane-hydrogen chloride is a chemical compound with the molecular formula C6H10O·HCl. It is a bicyclic ether, specifically an epoxide, which is a three-membered cyclic ether. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Oxabicyclo[4.1.0]heptane-hydrogen chloride can be synthesized through the epoxidation of cyclohexene. The reaction typically involves the use of a peracid, such as peracetic acid or m-chloroperbenzoic acid, in an organic solvent like dichloromethane. The reaction conditions usually require a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion to the epoxide .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow epoxidation of cyclohexene using a peracid in a reactor system. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptane-hydrogen chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane-hydrogen chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a building block for pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-hydrogen chloride involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[4.1.0]heptane-hydrogen chloride is unique due to its combination of a bicyclic ether structure and the presence of hydrogen chloride. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .

Properties

CAS No.

874108-17-5

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C6H10O.ClH/c1-2-4-6-5(3-1)7-6;/h5-6H,1-4H2;1H

InChI Key

GHSDWAZVIBSVON-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)O2.Cl

Origin of Product

United States

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